![molecular formula C18H11N3O3 B2427069 N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamid CAS No. 109590-52-5](/img/structure/B2427069.png)
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a carboxamide group, which is further connected to a dioxobenzoisoquinoline moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound.
Wissenschaftliche Forschungsanwendungen
N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s known that this compound belongs to the class of benzo[de]isoquinoline-1,3-diones , which are often used as strong acceptors in organic electronic devices .
Mode of Action
The mode of action of this compound is primarily through its high electron affinity . It’s designed to have strong π–π stacking, which is crucial for its interaction with targets . The compound’s electron affinity and π–π stacking ability allow it to interact effectively with its targets, leading to changes in their function .
Biochemical Pathways
It’s known that the compound’s high electron affinity and strong π–π stacking can influence various biochemical pathways, particularly those involving electron transfer .
Pharmacokinetics
The solubility and crystallinity of similar compounds are often enhanced by grafting triisopropylsilylethynyl groups , which could potentially improve the bioavailability of this compound.
Result of Action
Given its high electron affinity and strong π–π stacking, it’s likely that this compound could influence the function of its targets at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the compound’s properties . Additionally, the compound’s optoelectronic properties can be affected by changing the fused aromatic unit in the benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide exhibits high chemosensor selectivity in the determination of anions . It interacts with various enzymes, proteins, and other biomolecules, leading to changes in their function and activity . The nature of these interactions is largely dependent on the specific structure of the compound, particularly its amino groups .
Cellular Effects
The effects of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
At the molecular level, N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The specific mechanism of action is dependent on the structure of the compound and the nature of its interactions with other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and application of this compound.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide can vary with different dosages in animal models. At certain thresholds, the compound may exhibit different effects, and at high doses, it may cause toxic or adverse effects . These dosage effects are crucial for understanding the safety and efficacy of the compound.
Metabolic Pathways
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in biochemistry.
Transport and Distribution
Within cells and tissues, N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isonicotinamide can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of hetaryl ureas with alcohols under catalyst-free conditions. This environmentally friendly technique yields a wide range of substituted carbamates, including N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring high yield, purity, and cost-effectiveness while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced amide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-16(12-7-9-19-10-8-12)20-21-17(23)13-5-1-3-11-4-2-6-14(15(11)13)18(21)24/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZPTQZBSQFWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
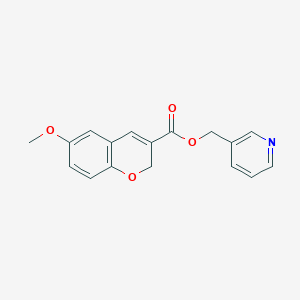
![4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2426988.png)
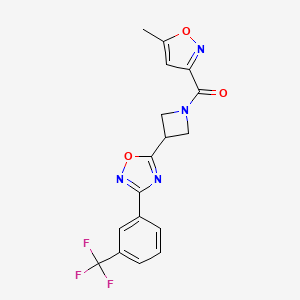
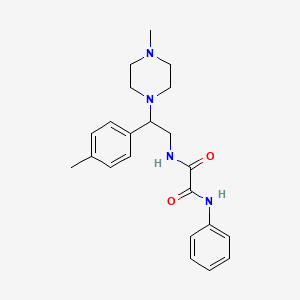
![N-benzyl-2-{3-[2-(2-chlorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B2426993.png)

![7-phenyl-3H,4H-[1,3]diazino[4,5-d]pyrimidin-4-one](/img/structure/B2426998.png)
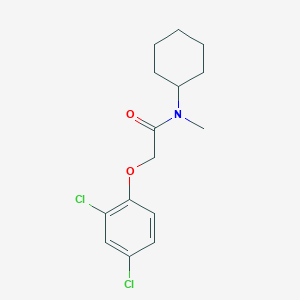
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)
![5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2427005.png)
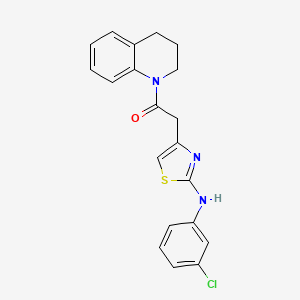
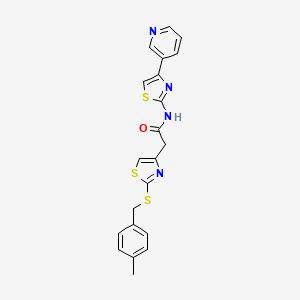
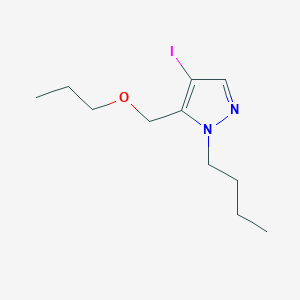
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2427009.png)
